3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid
Description
Properties
IUPAC Name |
3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,9,13H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIZHKFEKQACGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid typically involves the reaction of 1,2,3,4-tetrahydroquinoline with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a Grignard reagent, where the tetrahydroquinoline is reacted with a propanoic acid chloride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring to a quinoline ring.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully hydrogenated compounds .
Scientific Research Applications
3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
(a) Positional Isomer: 3-(1,2,3,4-Tetrahydroquinolin-1-YL)propanoic acid
(b) Halogenated Derivative: 3-(6-Iodo-1,2,3,4-Tetrahydroquinolin-1-YL)propanoic acid
- Structure: Incorporates an iodine atom at the 6-position of the tetrahydroquinoline ring (Molecular formula: C₁₅H₁₉ClN₂O₃; MW: 334.18) .
- Impact of Substituents : The iodine atom increases molecular weight and introduces steric bulk, which may hinder passive diffusion across membranes. However, it could enhance binding specificity in halogen-bonding interactions.
(c) Tetralin-Based Analog: 3-(1,2,3,4-Tetrahydronaphthalen-1-YL)propanoic acid
- Core Structure: Replaces the tetrahydroquinoline (nitrogen-containing) with a tetrahydronaphthalene (all-carbon) ring (Molecular formula: C₁₃H₁₆O₂; MW: 204.26) .
- This could limit interactions with charged biological targets.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Predicted) |
|---|---|---|---|---|
| 3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid* | C₁₂H₁₅NO₂ | ~205.26 | Propanoic acid (3-yl) | Moderate (polar groups) |
| 3-(1,2,3,4-Tetrahydroquinolin-1-YL)propanoic acid | C₁₂H₁₅NO₂ | ~205.26 | Propanoic acid (1-yl) | Moderate |
| 3-(6-Iodo-1,2,3,4-Tetrahydroquinolin-1-YL)propanoic acid | C₁₅H₁₉ClN₂O₃ | 334.18 | Iodine (6-position) | Low (steric hindrance) |
| 3-(1,2,3,4-Tetrahydronaphthalen-1-YL)propanoic acid | C₁₃H₁₆O₂ | 204.26 | All-carbon core | Moderate |
*Note: Exact molecular weight for the target compound is inferred from analogs.
Biological Activity
3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid is a compound of interest due to its potential biological activities, including neuroprotective and antimicrobial properties. This article compiles research findings and case studies to elucidate the compound's biological activity.
- Molecular Formula : C₁₂H₁₅N₁O₂
- Molecular Weight : 219.24 g/mol
- CAS Number : 923163-76-2
1. Neuroprotective Effects
Research indicates that compounds derived from tetrahydroquinoline structures exhibit neuroprotective effects. For instance, studies have shown that derivatives can reduce oxidative stress and amyloid plaque formation, which are critical factors in neurodegenerative diseases such as Alzheimer's .
2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. A study focusing on its derivatives revealed that they possess antifungal properties, inhibiting the growth of fungal strains effectively .
3. Antitubercular Activity
In a pharmacokinetic study involving mice infected with Mycobacterium tuberculosis, 3-(1H-indol-3-yl)propanoic acid (related to tetrahydroquinoline derivatives) showed a reduction in bacterial load in the spleen by seven-fold compared to untreated controls . This suggests potential applications in treating tuberculosis.
Research Findings and Case Studies
The biological activity of this compound is thought to involve several mechanisms:
- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress.
- Modulation of Signaling Pathways : It may influence pathways related to inflammation and apoptosis.
- Interaction with Receptors : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid, and how can purity be optimized?
- Methodology : Multi-step synthesis involving cyclization of substituted anilines with carbonyl intermediates, followed by carboxylation. For example, patents describe coupling tetrahydroquinoline precursors with propanoic acid derivatives via catalytic hydrogenation or acid-catalyzed condensation .
- Purity Optimization : Use preparative HPLC (≥95% purity) or recrystallization in polar solvents (e.g., ethanol/water mixtures). Monitor intermediates with LC-MS to minimize side products .
Q. How should researchers characterize the compound’s structural and physicochemical properties?
- Spectroscopic Techniques :
- NMR : Confirm backbone structure using - and -NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, carboxylic proton at δ 12–13 ppm) .
- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm) and tetrahydroquinoline (N-H bend ~1600 cm) .
Q. What solvent systems are suitable for solubility and stability studies?
- Solubility : Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol. Stability is pH-dependent; avoid prolonged storage in basic conditions (pH >8) due to hydrolysis risk .
- Stability Assays : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
Advanced Research Questions
Q. How can enantiomeric separation be achieved, and how does stereochemistry impact pharmacological activity?
- Separation Method : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases. Validate enantiomeric excess (ee) via circular dichroism (CD) .
- Pharmacological Relevance : Enantiomers may show divergent binding to targets (e.g., Ramatroban analogs exhibit stereospecific antagonism of thromboxane receptors). Conduct comparative IC assays using racemic vs. resolved forms .
Q. What strategies are effective for designing in vivo studies to evaluate bioavailability and metabolic stability?
- Bioavailability : Formulate as sodium salt (improved aqueous solubility) or use lipid-based nanoemulsions. Pharmacokinetic parameters (C, T) should be assessed in rodent models via LC-MS/MS plasma analysis .
- Metabolism : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at tetrahydroquinoline’s C4 position). Use CYP450 inhibitors (e.g., ketoconazole) to map enzymatic pathways .
Q. How can researchers resolve contradictions in dissociation constant (pKa) data across studies?
- Data Validation : Replicate measurements using standardized conditions (25°C, 0.1 M ionic strength). Cross-validate with computational methods (e.g., COSMO-RS for predicting aqueous pKa) .
- Structural Factors : Substituent effects (e.g., electron-withdrawing groups on the tetrahydroquinoline ring lower pKa by stabilizing the deprotonated form) should be modeled using QSPR .
Q. What in vitro assays are recommended for structure-activity relationship (SAR) studies?
- Target Engagement : Screen against GPCRs or enzymes (e.g., cyclooxygenase isoforms) using fluorescence polarization or SPR.
- SAR Design : Modify the propanoic acid’s side chain (e.g., esterification, amidation) and tetrahydroquinoline’s substituents (e.g., halogenation at C6/C7). Prioritize analogs with <100 nM affinity in primary screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
